molecular formula C20H19N3O4S B2584692 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034601-42-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2584692
CAS No.: 2034601-42-6
M. Wt: 397.45
InChI Key: UTWDLRKYAASYEP-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a benzofuran-2-yl moiety and a 1H-pyrazol-1-yl substituent. The hydroxypropyl linker between the benzofuran and sulfonamide groups distinguishes it from other sulfonamide-based therapeutics.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDLRKYAASYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Hydroxypropyl Group Addition: The hydroxypropyl group is introduced via a nucleophilic addition reaction, where a suitable epoxide reacts with the benzofuran derivative.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the benzofuran ring.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions, including the formation of the benzofuran moiety and subsequent modifications to introduce the pyrazole and sulfonamide groups. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is critical for preventing tumor growth.
  • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S checkpoint, thereby preventing cancer cells from replicating.

Case Study: Mechanism of Action

In a detailed study involving human cervical cancer (HeLa) cells, treatment with this compound resulted in a decrease in viable cell counts and an increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry analysis confirmed these findings, demonstrating a clear mechanism by which the compound exerts its anticancer effects.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the benzenesulfonamide group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against bacterial pathogens.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. Preliminary investigations suggest that this compound may exhibit anxiolytic or antidepressant properties, warranting further exploration in this area.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

The mechanism by which N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzofuran and pyrazole rings are known to interact with various biological targets, potentially affecting pathways involved in inflammation, cancer, or neurological disorders.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Several sulfonamide derivatives with pyrazole or phenyl substituents have been synthesized and evaluated for kinase inhibition. For example:

  • Compound 1j (from ): Contains a pyridin-2-yl group and a 3-hydroxyphenyl-pyrazole moiety. Unlike the target compound, it lacks the benzofuran ring, which may reduce aromatic stacking interactions in kinase binding pockets.
  • Example 57 (from ): A chromen-2-yl derivative with fluorophenyl and pyrazolo[3,4-d]pyrimidin groups. Its molecular weight (616.9 g/mol) and melting point (211–214°C) suggest higher rigidity compared to the target compound, which likely has a lower molecular weight due to the absence of fluorinated and fused-ring systems .

Key Structural Differences :

Feature Target Compound Analogues (e.g., 1j, Example 57)
Aromatic Core Benzofuran Phenyl, pyridinyl, or chromenyl
Linker Hydroxypropyl Ethyl or propyl (non-hydroxylated)
Substituents 1H-pyrazole Pyrazolo[3,4-d]pyrimidin, fluorophenyl

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound may enhance aqueous solubility compared to fully hydrophobic analogues like Example 55.
  • Melting Point : Fluorinated and fused-ring systems (e.g., chromenyl in ) increase melting points (>200°C), whereas the benzofuran core in the target compound likely reduces thermal stability.
  • Bioavailability : Benzofuran’s planar structure may improve membrane permeability relative to pyridinyl or triazolyl derivatives (e.g., ), which rely on polar heterocycles .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran and sulfonamide moieties in this compound?

  • The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement or base-mediated cyclization using NaH/THF, as demonstrated in benzofuran-derived natural product syntheses . For the sulfonamide group, nucleophilic substitution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with a hydroxypropyl-amine intermediate is typical. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions.

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

  • Use a combination of 1H^1H-/13C^{13}C-NMR to confirm connectivity of the benzofuran, hydroxypropyl, and pyrazole groups. IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at 1327–1165 cm1^{-1}) . Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation, as seen in related benzenesulfonamide derivatives .

Q. What methods assess the compound’s solubility and stability in aqueous buffers?

  • Determine logP values experimentally (e.g., shake-flask method) or computationally (e.g., ChemAxon). The hydroxypropyl group enhances hydrophilicity compared to unsubstituted analogs . Stability under physiological pH (e.g., PBS buffer at 7.4) can be monitored via HPLC-UV over 24–72 hours.

Advanced Research Questions

Q. How can molecular docking predict the compound’s biological targets?

  • Target hypotheses: Carbonic anhydrase isoforms (due to sulfonamide moiety) or cyclooxygenase-2 (COX-2) (analogous to celecoxib’s 4-pyrazole-benzenesulfonamide structure) . Use AutoDock Vina with crystal structures (e.g., PDB: 3LN1 for COX-2) and validate via IC50_{50} assays.

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Key modifications:

  • Benzofuran substitution : Electron-withdrawing groups (e.g., -NO2_2) at position 5 enhance target affinity in related analogs .
  • Pyrazole ring : Bulky substituents at position 3 reduce metabolic clearance .
  • Hydroxypropyl chain : Etherification (e.g., methoxypropyl) may improve blood-brain barrier permeability .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Example: Discrepancies in IC50_{50} values for carbonic anhydrase IX may arise from assay conditions (pH, temperature) or enzyme purity. Standardize protocols using recombinant human isoforms and include positive controls (e.g., acetazolamide) .

Q. What crystallographic techniques elucidate conformational flexibility in the hydroxypropyl chain?

  • High-resolution X-ray structures (≤1.2 Å) reveal torsional angles and hydrogen-bonding networks. Compare with DFT-optimized geometries to identify dynamic conformers .

Q. How to evaluate metabolic stability in hepatic microsomes?

  • Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS. Major metabolites (e.g., hydroxylated benzofuran or sulfonamide cleavage) can be identified using Q-TOF mass spectrometry .

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